molecular formula C22H20FN5O2S B2507069 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415621-73-5

3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2507069
CAS No.: 2415621-73-5
M. Wt: 437.49
InChI Key: OPEBHBZLNIMNCR-UHFFFAOYSA-N
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Description

3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a benzothiadiazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and a suitable carbonyl source.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The benzothiadiazole and piperidine intermediates are coupled using reagents such as coupling agents or catalysts.

    Formation of the Quinazolinone Core: This involves the cyclization of an appropriate precursor, often involving amide or imine formation followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl groups or the benzothiadiazole moiety.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Biological Probes: The compound can be used as a fluorescent probe or in imaging applications due to its unique structural features.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Sensors: It can be used in the development of sensors for detecting various analytes.

    Electronics: The compound’s electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-24-19-11-16(23)3-4-17(19)22(30)28(13)12-14-6-8-27(9-7-14)21(29)15-2-5-18-20(10-15)26-31-25-18/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEBHBZLNIMNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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